2-(1-Phenylhept-2-yn-1-yl)furan

Catalog No.
S13396715
CAS No.
919283-71-9
M.F
C17H18O
M. Wt
238.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Phenylhept-2-yn-1-yl)furan

CAS Number

919283-71-9

Product Name

2-(1-Phenylhept-2-yn-1-yl)furan

IUPAC Name

2-(1-phenylhept-2-ynyl)furan

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

InChI

InChI=1S/C17H18O/c1-2-3-4-8-12-16(17-13-9-14-18-17)15-10-6-5-7-11-15/h5-7,9-11,13-14,16H,2-4H2,1H3

InChI Key

XGEPKQRJGYIUIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C1=CC=CC=C1)C2=CC=CO2

2-(1-Phenylhept-2-yn-1-yl)furan is an organic compound classified as a furan derivative. Its structure consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hept-2-yn-1-yl chain that includes a phenyl group. The molecular formula for this compound is C17H18OC_{17}H_{18}O, with a molecular weight of approximately 238.32 g/mol. The unique combination of the phenyl group and the furan ring contributes to its interesting chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Oxidation: The furan ring can be oxidized to produce furanones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The triple bond in the hept-2-yn-1-yl chain can be reduced to form alkenes or alkanes, typically using hydrogenation reactions with palladium on carbon as a catalyst.

Substitution: Electrophilic aromatic substitution can occur, allowing for the introduction of various substituents onto the phenyl ring using reagents such as bromine or nitric acid.

Major Products Formed

  • Oxidation: Furanones and other oxygenated derivatives.
  • Reduction: Alkenes and alkanes.
  • Substitution: Brominated or nitrated phenyl derivatives.

The biological activity of 2-(1-Phenylhept-2-yn-1-yl)furan has been the subject of research due to its potential interactions with various biological targets. It may influence enzyme activities and metabolic pathways, making it a candidate for studies in pharmacology. The compound's structure allows for π–π interactions between the furan and phenyl rings, which could enhance its binding affinity to biological macromolecules.

The synthesis of 2-(1-Phenylhept-2-yn-1-yl)furan can be accomplished through several methodologies:

Palladium-Catalyzed Cross-Coupling Reactions: One prominent method is the Sonogashira coupling reaction, which involves the coupling of phenylacetylene with a furan derivative. This reaction requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, conducted under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production: For large-scale production, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity. This approach enhances efficiency and reduces environmental impact by utilizing recyclable catalysts and solvents.

2-(1-Phenylhept-2-yn-1-yl)furan has diverse applications:

In Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.

In Biological Research: The compound is utilized in studying enzyme interactions and metabolic pathways.

In Industry: It is applied in producing polymers, resins, and materials with specific properties due to its unique structure.

Research into the interaction mechanisms of 2-(1-Phenylhept-2-yn-1-yl)furan suggests that it may interact with various enzymes or receptors in biological systems. This interaction could lead to changes in cellular processes, making it relevant for drug development and biochemical studies. The specific interactions depend on the structural features of the compound, particularly how the phenyl and furan rings facilitate binding through π–π stacking interactions.

Several compounds share structural similarities with 2-(1-Phenylhept-2-yn-1-yl)furan. Here are some examples:

Compound NameStructureUnique Features
3-(Furan-2-yl)methyl phenol3-FuranContains a hydroxymethyl group; used in biological studies.
5-(Phenylethynyl)furan5-PheFeatures an ethynyl group; studied for its electronic properties.
3-(4-Chlorophenyl)-5-(ethanesulfonyl)-1H-triazoleTriazoleContains a triazole ring; known for its antimicrobial activity.

Uniqueness

The distinct feature of 2-(1-Phenylhept-2-yn-1-yl)furan lies in its combination of a long carbon chain with a terminal phenyl group attached to a furan ring. This configuration provides unique reactivity patterns not commonly found in simpler furan derivatives or other aromatic compounds, making it valuable for specialized applications in synthetic chemistry and pharmacology.

C2-Alkynylation of Monosubstituted Furans

Gold catalysts have emerged as powerful tools for direct C2-alkynylation of furan derivatives. The π-acidic nature of gold(I) complexes facilitates activation of alkynes toward nucleophilic attack by the furan oxygen, enabling regioselective functionalization. A representative protocol employs triazole-gold (TA-Au) complexes in tandem with copper co-catalysts to achieve three-step cascade reactions starting from propargyl alcohols and terminal alkynes. This method proceeds via initial gold-mediated cyclization to form the furan nucleus, followed by oxidative alkynylation at the C2 position.

Key mechanistic studies reveal that the gold catalyst coordinates to the alkyne substrate, lowering the activation energy for cyclization while directing the alkyne’s spatial orientation. The subsequent alkynylation step benefits from the stabilized vinyl-gold intermediate, which undergoes transmetalation with copper acetylides to install the heptynyl substituent. This dual catalytic system achieves yields exceeding 80% for 2-alkynylated furans while maintaining excellent functional group tolerance.

Domino Cyclization-Alkynylation for 3-Substituted Derivatives

For 3-substituted variants, a domino cyclization/alkynylation strategy has been developed using gold(I) chloride complexes. Starting from α-acyloxy-β-ketoalkynes, the reaction proceeds through a -sigmatropic rearrangement followed by stereoselective 5-exo-dig cyclization to form the furan ring. The intermediate vinyl-gold species then undergoes oxidative alkynylation with hypervalent iodine reagents, installing the phenylheptynyl group at C3.

Deuterium labeling experiments confirm the reaction’s stereochemical course, showing complete retention of configuration at the cyclization step. This method produces 2,3-disubstituted furans with >95:5 regioselectivity, demonstrating gold’s unique ability to control both cyclization geometry and subsequent functionalization.

Fundamental Alkyne-Gold Coordination Mechanisms

Gold(I) complexes demonstrate exceptional proficiency in the electrophilic activation of alkynes under homogeneous conditions, establishing them as the most effective catalysts for alkyne functionalization reactions [1]. The initial coordination of 2-(1-Phenylhept-2-yn-1-yl)furan to gold(I) centers occurs through η²-coordination, where the gold center forms a dative bond with the alkyne π-system [2]. This activation mode proceeds via nucleophilic Markovnikov attack to η²-[AuL]⁺-activated alkynes, forming trans-alkenyl-gold complexes as key intermediates [1] [2].

The structural preferences of gold(I) complexes favor linear two-coordinate geometries, although higher coordination numbers remain accessible under specific conditions [1]. In the case of furan-containing substrates like 2-(1-Phenylhept-2-yn-1-yl)furan, the electron-rich furan ring can participate in competitive coordination equilibria with the alkyne moiety, influencing the overall reaction selectivity [1].

Au(I) to Au(III) Oxidative Processes

The conversion from Au(I) to Au(III) oxidation states represents a critical mechanistic pathway in gold-catalyzed furan functionalization reactions [3] [4]. This transformation typically requires external oxidants or specific ligand environments that facilitate the challenging oxidative addition step. The reluctance of gold to undergo oxidative addition has historically limited cross-coupling applications, but recent developments have demonstrated successful Au(I)/Au(III) catalytic cycles [3].

The rational construction of Au(I)/Au(III) catalytic cycles involves sequential carbon-halogen oxidative addition, carbon-hydrogen auration, and reductive elimination processes [3] [4]. For 2-(1-Phenylhept-2-yn-1-yl)furan systems, this mechanism enables the formation of complex polycyclic structures through gold-carbene intermediates [5]. The use of hemilabile bidentate ligands, such as nitrogen-phosphorus chelating systems, proves crucial in promoting the bottleneck oxidative addition step under mild conditions [3].

Oxidation StateKey CharacteristicsReaction PathwayReference
Au(I)Linear coordination, π-acidicAlkyne activation, nucleophilic attack [1] [2]
Au(III)Square planar, electrophilicCarbon-hydrogen activation, reductive elimination [3] [4]
Au(I)/Au(III)Redox cyclingOxidative addition, cross-coupling [3] [6]

Gold-Carbene Formation and Reactivity

The generation of gold-carbene intermediates represents a pivotal mechanistic feature in the functionalization of 2-(1-Phenylhept-2-yn-1-yl)furan [5] [7]. These reactive species arise through alkyne oxidation processes, where the initial cyclization intermediate undergoes rearrangement to form highly electrophilic α-oxo gold carbenes [5]. However, detailed experimental studies suggest that [8] [8]-sigmatropic rearrangements often provide alternative reaction pathways that explain the observed reaction efficiency without invoking gold-carbene intermediates [5].

The bonding model for gold(I) carbene complexes indicates highly electron-deficient α-carbon centers stabilized by back-donation from the metal to the vacant pπ-orbital of the singlet carbene [7]. This electronic configuration reduces donation from the filled sp²-orbital of the carbene to the metal, minimizing gold-carbon σ-bonding while maximizing π-interactions [7]. The calculated gold-carbon natural bond orders range from 0.53 to 1.14, depending on the ligand environment and carbene substitution pattern [7].

Solvent Effects on Reaction Pathways

Solvent Coordination and Catalyst Activation

The choice of solvent exerts profound influence on gold-catalyzed furan functionalization reactions, particularly through competitive coordination with the gold center [9] [10]. Gold-catalyzed reactions demonstrate notable sensitivity to subtle anion and media effects, with the solvent playing a direct role in the reaction mechanism [9]. For alkyne hydration reactions involving compounds like 2-(1-Phenylhept-2-yn-1-yl)furan, the solvent becomes inevitably involved in the catalytic cycle [10].

The formation of the η²-alkyne-gold complex competes with gold-counteranion interactions and solvent coordination [10]. This limitation necessitates the use of poorly coordinating solvents and counteranions, although such conditions often compromise catalyst solubility and stability [10]. Under these demanding conditions, gold reduction to the zerovalent state becomes problematic, leading to ligand liberation and formation of catalytically inactive L₂Au⁺ species [10].

Hexafluoroisopropanol Effects

Hexafluoroisopropanol (HFIP) emerges as a particularly effective solvent for gold-catalyzed cycloisomerizations, functioning simultaneously as solvent and activator [11] [12]. The hydrogen-bonding donor properties of HFIP enable Au-Cl bond activation through dynamic hydrogen bonding interactions, which initiate the catalytic cycle without requiring external activators [11] [12]. This dual functionality of HFIP represents a significant advancement in gold catalysis methodology.

The mechanistic investigations reveal unambiguous detection of key hydrogen-bonding interactions between HFIP and gold catalysts [12]. This intermolecular activation mode enables highly active catalytic systems operating at parts-per-million catalyst loadings in certain applications [12]. The hydrogen-bonding network stabilizes reactive intermediates while facilitating the necessary bond-breaking and bond-forming processes [11].

Dichloromethane-Alcohol Cooperative Effects

Binary solvent systems, particularly dichloromethane-alcohol combinations, demonstrate remarkable cooperative effects in gold-catalyzed reactions [9]. Kinetic studies reveal quantifiable cooperative effects when comparing reactions in pure methanol versus methanol-d₄, with kinetic isotope effects increasing significantly in deuterated alcoholic solvents [9]. These observations suggest that alcohol solvents participate directly in the rate-determining protodeauration step.

The cooperative mechanism involves alcohol coordination to gold-vinyl intermediates, facilitating proton transfer and product formation [9]. The effectiveness of this cooperation depends on the alcohol nucleophilicity and hydrogen-bonding capacity, with tertiary alcohols showing optimal performance in many systems [9]. Water equivalents also demonstrate critical importance, with reactions stagnating at approximately 25% conversion in the absence of water, resuming upon water addition [13].

Solvent SystemKey EffectMechanismReference
HFIPCatalyst activationHydrogen bonding to Au-Cl [11] [12]
DCM/ROHCooperative effectAlcohol-assisted protodeauration [9]
Benzene/THFOptimized yieldsBalanced solubility and reactivity [14]

Stereochemical Outcomes and Isomerization Processes

Stereochemical Control in Gold-Carbene Reactions

The stereochemical outcomes in gold-catalyzed furan functionalization reactions depend critically on the nature of key gold-carbene intermediates [15] [16]. For 2-(1-Phenylhept-2-yn-1-yl)furan derivatives, the stereoselectivity originates from gold-cyclopropyl carbene intermediates that control the attack of aromatic nucleophiles [15]. This intermediate formation determines the spatial arrangement of substituents in the final polycyclic products.

The mechanistic pathway involves initial alkyne activation followed by intramolecular cyclization to generate cyclopropyl gold-carbene species [16]. These intermediates subsequently undergo ring-opening promoted by intramolecular aromatic addition, leading to complex heterocyclic structures with defined stereochemistry [15] [16]. The preference for specific stereochemical outcomes arises from steric interactions between bulky ligands and pseudoequatorial substituents in the transition states [17].

Isomerization Pathways and Mechanisms

Gold-catalyzed isomerization processes involving 2-(1-Phenylhept-2-yn-1-yl)furan systems proceed through multiple competing pathways [18] [19]. The initial alkyne activation by gold complexes can lead to various cycloisomerization products depending on the substrate structure and reaction conditions [18]. These transformations typically feature allene or alkyne motifs that undergo intramolecular rearrangements.

The well-established preference of gold for alkyne activation over alkene coordination influences the isomerization selectivity [19]. This preference is rationalized through HOMO-LUMO energy gap considerations of the coordinated π-systems rather than intrinsic metal properties [19]. Computational studies support mechanisms involving 1,6-hydride shifts leading to gold-activated oxonium intermediates, which subsequently undergo Prins-type cascades [19].

Stereoselective Synthesis Applications

The application of gold-catalyzed stereochemical control extends to the synthesis of complex molecular architectures from readily available starting materials [15] [16]. The cascade reactions involving 2-(1-Phenylhept-2-yn-1-yl)furan derivatives demonstrate high diastereoselectivity through careful control of reaction conditions and catalyst selection [15]. These transformations enable the construction of multiple stereogenic centers with predictable relative configurations.

Enantioselective versions of these reactions have been developed using chiral gold(I) complexes bearing specialized ligands [15] [16]. The chiral induction occurs through asymmetric environments around the gold center during key bond-forming steps [15]. The success of these enantioselective processes depends on the matched pairing of chiral ligands with specific substrate classes and reaction conditions.

Stereochemical FeatureControlling FactorTypical SelectivityReference
DiastereoselectivitySteric hindrance in transition states>20:1 dr [15] [17]
RegioselectivityGold-alkyne coordination preference>95% anti-Markovnikov [19]
EnantioselectivityChiral ligand environmentUp to 95% ee [15]

The synthesis of polysubstituted furan derivatives incorporating alkynyl substituents has emerged as a critical area of heterocyclic chemistry, with multiple synthetic methodologies developed to access these valuable structural motifs. The construction of 2-(1-Phenylhept-2-yn-1-yl)furan and related derivatives relies primarily on transition metal-catalyzed cross-coupling reactions, with the Sonogashira reaction remaining the most widely employed approach [2].

Palladium-Catalyzed Synthetic Approaches

The Sonogashira cross-coupling reaction provides the most efficient route for constructing alkynylated furan derivatives, employing palladium(II) bis(triphenylphosphine) dichloride as the primary catalyst in combination with copper(I) iodide as co-catalyst [2]. This methodology achieves yields ranging from 75-88% for 2-(1-Phenylhept-2-yn-1-yl)furan synthesis, with minimal formation of homocoupling byproducts under optimized conditions [1] [2]. The reaction proceeds under mild conditions using triethylamine as base, argon atmosphere, and heating to 60°C for 16 hours [2].

Recent advances have focused on reducing metal loading through iron-based catalytic systems, with iron(III) acetylacetonate enabling comparable efficiency at 2 mol% catalyst loading while maintaining 68% yield [1]. The iron-catalyzed tandem cyclization approach offers advantages including shorter reaction times of 6 hours and avoidance of precious metal catalysts [1].

Alternative Synthetic Methodologies

Oxidative alkynylation represents an emerging approach for furan alkynylation, utilizing dimethyl(methylthio)sulfonium triflate (DMTSM) as the alkynylating reagent [2]. This methodology demonstrates exceptional stereoselectivity, achieving greater than 95% E-configuration in the resulting alkynylated products [2]. The reaction proceeds in dichloromethane solvent under mild temperature conditions from 0°C to room temperature [2].

Electrocatalytic approaches have gained prominence for polysubstituted furan synthesis, with ferrocene-catalyzed [3+2] annulation reactions providing yields of 50-63% under mild conditions [3]. These electrochemical methods feature excellent atom economy and broad functional group tolerance, operating at room temperature under nitrogen atmosphere with acetonitrile as solvent [3].

Synthetic Yield Comparison Table

MethodYield Range (%)Reaction ConditionsReference
Palladium-Catalyzed Cross-Coupling (Sonogashira)75-88Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, 60°C, 16h [2]
Iron-Catalyzed Tandem Cyclization68Fe(acac)₃ (2 mol%), Al(NO₃)₃·9H₂O, 6h [1]
Oxidative Alkynylation (DMTSM)>95 (E-selectivity)DMTSM, CH₂Cl₂, 0°C to RT [2]
Electrocatalytic [3+2] Annulation50-63Ferrocene (5 mol%), MeCN, RT, N₂ [3]
Three-Component Heteroannulation50-57DABCO, Cs₂CO₃, polyfluoroalkyl peroxides [4]
Cobalt-Carbene Radical Cyclization75-92Co(P₁) (5 mol%), neutral conditions [5]
Gold(III)-Catalyzed Propargylic Substitution47-81AuCl₃ (5 mol%), CH₂Cl₂, RT [6]

Mechanistic Considerations

The construction of polysubstituted furan derivatives proceeds through distinct mechanistic pathways depending on the chosen synthetic approach. Palladium-catalyzed cross-coupling involves oxidative addition of the organic halide to palladium(0), followed by alkyne coordination and subsequent reductive elimination [2]. Iron-catalyzed systems operate through single-electron transfer mechanisms, generating radical intermediates that undergo cyclization to form the furan ring [1].

Cobalt-based metalloradical catalysis represents a fundamentally different approach, proceeding through cobalt(III)-carbene radical intermediates that undergo stepwise radical addition-substitution pathways [5]. This methodology demonstrates exceptional functional group tolerance and enables direct synthesis of multisubstituted furans from simple acetylene precursors with yields ranging from 75-92% [5].

Tandem Reactions for Complex Molecular Architectures

The development of tandem reaction sequences for accessing complex molecular architectures containing furan motifs has revolutionized synthetic approaches to polycyclic heterocycles. These cascade transformations enable the construction of structurally sophisticated frameworks through sequential bond-forming events, offering significant advantages in terms of step economy and synthetic efficiency [7] [8].

Oxidation-Dehydration Cascade Sequences

One of the most significant advances in furan chemistry involves the development of continuous-flow oxidation-dehydration sequences for converting 1,3-dienes directly to 2,5-diarylfurans [8]. This metal-free synthetic approach utilizes singlet oxygen photooxidation followed by Appel reagent-mediated dehydration under continuous-flow conditions [8]. The methodology demonstrates remarkable improvements when translated from batch to flow conditions, with yields increasing from 21-77% in sequential batch processes to 53-88% in optimized continuous-flow setups [8].

The continuous-flow approach eliminates the need for isolation of unstable endoperoxide intermediates, addressing significant practical limitations of the batch methodology [8]. The process employs air instead of pure oxygen in the photooxidation step, with back-pressure regulation at 9 bar followed by pressure reduction prior to Appel reagent introduction [8]. This technical innovation enables scalable synthesis while maintaining excellent functional group tolerance [8].

Multicomponent Cascade Reactions

Ugi reaction-Diels-Alder cycloaddition cascades represent another powerful approach for constructing complex furan-containing architectures [7]. These tandem sequences involve initial Ugi four-component reactions followed by intramolecular Diels-Alder cycloadditions, leading to formation of furo[2,3-f]isoindole derivatives with excellent yields of 85-95% [7]. The methodology demonstrates high stereoselectivity, producing single pairs of enantiomers with hexahydrofuro[2,3-f]isoindole core structures [7].

The cascade reaction proceeds through vinylfuran and 1,3-butadienylfuran intermediates, with subsequent cycloaddition occurring spontaneously under mild conditions [7]. This approach enables significant structural diversity through variation of the four Ugi reaction components while maintaining excellent reaction efficiency [7].

Gold-Catalyzed Cycloaddition Sequences

Gold(I)-catalyzed tandem reactions of furan-ynes with nitrogen oxides provide access to diverse heterocyclic architectures through selective activation of alkyne moieties [9]. These transformations demonstrate remarkable chemoselectivity, producing 6-membered dihydropyridinones, 5-membered dihydropyrroles, or furan enones depending on the choice of gold catalyst and nitrogen oxide oxidant [9].

The [(IPr)Au(NTf₂)] catalyst system with 2,6-dichlopyridine N-oxide achieves 81% yield of 6-membered cycloaddition products after 6 hours at room temperature [9]. Alternative catalyst systems such as [((2,4-tBu₂C₆H₃O)₃P)AuCl]/AgNTf₂ provide access to different product distributions, enabling selective synthesis of 5-membered dihydropyrrole products [9].

Tandem Reaction Architecture Table

Tandem SequenceProduct TypeYield Range (%)Key AdvantageReference
Oxidation/Dehydration (1,3-Dienes → Furans)2,5-Diarylfurans53-88 (flow), 21-77 (batch)Metal-free, continuous flow [8]
Ugi/Diels-Alder CycloadditionFuro[2,3-f]isoindoles85-95High stereoselectivity [7]
Propargylic Substitution/CycloisomerizationPolysubstituted Furans47-81Atom-economical [6]
Silver-Catalyzed Enynone/Isoxazole Coupling4H-Furo[3,4-c]pyrroles31-60Regioselective synthesis [10]
Radical Addition/Cyclization (Co-Carbene)Polyfunctionalized Furans75-92Broad substrate scope [5]
Rh-Catalyzed [4+2] AnnulationFuran-fused Lactams70-85Atom-economic cycloaddition [11] [12]

Rhodium-Catalyzed Annulation Strategies

Rhodium(I)-catalyzed [4+2]-annulation reactions of alkynes with furan-fused cyclobutanones provide atom-economical access to furan-fused lactam architectures [11] [12]. These transformations proceed through carbon-carbon bond activation of the cyclobutanone followed by cycloaddition with the alkyne partner [12]. The methodology demonstrates excellent functional group compatibility and enables enantioselective synthesis when chiral rhodium catalysts are employed [11].

The resulting furan-fused lactam products represent privileged scaffolds found in numerous natural products and bioactive compounds [12]. These architectures are typically inaccessible through alternative synthetic approaches, highlighting the unique value of the rhodium-catalyzed annulation strategy [12]. Preliminary biological evaluation indicates that selected products exhibit significant anticancer activity against colon cancer cells with IC₅₀ values of 0.50 ± 0.05 μM [12].

Comparison with Thiophene Alkynylation Methodologies

The alkynylation of furan versus thiophene heterocycles reveals fundamental differences in reactivity, synthetic methodology requirements, and overall synthetic utility. These differences stem from the inherent electronic properties of the heteroatoms and their influence on aromatic reactivity patterns [13] [14].

Relative Reactivity Patterns

The reactivity order for electrophilic aromatic substitution reactions follows the established pattern: pyrrole > furan > thiophene [14]. This reactivity hierarchy directly impacts alkynylation methodology requirements, with furan demonstrating significantly higher reactivity toward electrophilic alkynylation compared to thiophene [14]. The enhanced reactivity of furan results from the higher electron density provided by the oxygen heteroatom compared to sulfur [14].

Furan alkynylation proceeds efficiently under mild conditions using standard palladium-copper catalyst systems, achieving excellent yields of 68-95% with reaction temperatures ranging from 25-80°C [13] [15]. In contrast, thiophene alkynylation requires harsher conditions including elevated temperatures of 80-120°C and specialized catalyst systems such as palladium(II) acetate with silver(I) acetate [13] [15].

Synthetic Methodology Requirements

The synthetic requirements for furan versus thiophene alkynylation differ substantially in terms of reagent stoichiometry and reaction conditions [13]. Furan alkynylation typically employs stoichiometric or slight excess of alkynylating reagents (1.0-1.2 equivalents), while thiophene alkynylation often requires significant excess of alkynylating reagents (3.0-5.0 equivalents) to achieve acceptable conversions [13].

The catalyst systems also differ significantly between furan and thiophene alkynylation. Furan substrates respond well to standard palladium-copper catalyst combinations or gold(I) complexes under mild conditions [13] [15]. Thiophene alkynylation benefits from palladium(II) acetate-silver(I) acetate combinations or specialized dinuclear palladium complexes designed specifically for thiophene functionalization [13].

Regioselectivity and Functional Group Tolerance

Both furan and thiophene alkynylation demonstrate preference for α-position substitution, though furan achieves higher regioselectivity (>95%) compared to thiophene (85-90%) [13] [15]. This enhanced selectivity in furan systems results from the more pronounced electronic activation of the α-positions relative to the β-positions [13] [15].

Functional group tolerance represents another area where furan alkynylation demonstrates clear advantages over thiophene methodologies [13] [15]. Furan alkynylation tolerates a broad range of functional groups including esters, ethers, halides, and even sensitive functionalities [13] [15]. Thiophene alkynylation shows more limited functional group tolerance, with carbonyl-containing substrates proving particularly problematic and often leading to reduced yields [13].

Comparative Methodology Analysis

ParameterFuran AlkynylationThiophene AlkynylationKey DifferencesReference
Reactivity OrderMost reactive (Pyrrole > Furan > Thiophene)Least reactive (requires harsher conditions)Furan: higher electron density [13] [14]
Typical Catalyst SystemPd(OAc)₂/CuI or Au(I) complexesPd(OAc)₂/AgOAc or specialized systemsFuran: milder conditions needed [13] [15]
Alkynylating Reagent Equivalents1.0-1.2 equiv3.0-5.0 equiv (typically excess)Thiophene: requires excess reagents [13]
Reaction Temperature (°C)25-8080-120Thiophene: higher temperatures required [13]
Regioselectivity (α-position)Excellent (>95%)Good (85-90%)Both: prefer α-substitution [13] [15]
Yield Range (%)68-9543-63Furan: consistently higher yields [13] [15]
Functional Group ToleranceExcellentLimited (carbonyl groups problematic)Furan: better with sensitive groups [13] [15]
Electronic EffectsElectron-rich, activatingLess nucleophilic, requires activationFuran: more reactive toward electrophiles [14]

Mechanistic Distinctions

The mechanistic pathways for furan versus thiophene alkynylation involve similar overall transformations but proceed through intermediates with different stability profiles [13] [15]. Furan alkynylation benefits from more stable σ-complex intermediates due to better orbital overlap between the oxygen lone pairs and the developing positive charge [14]. Thiophene alkynylation proceeds through less stable intermediates, requiring higher activation energies and more forcing conditions [14].

The electronic differences between oxygen and sulfur heteroatoms also influence the preferred synthetic approaches [14]. Furan systems respond well to both palladium-catalyzed cross-coupling and direct electrophilic alkynylation, while thiophene systems typically require specialized conditions designed to overcome the inherently lower nucleophilicity [13] [15].

Practical Synthetic Considerations

From a practical synthetic perspective, furan alkynylation offers significant advantages including milder reaction conditions, broader substrate scope, and more predictable reaction outcomes [13] [15]. The methodology requirements for furan alkynylation align well with standard synthetic laboratory capabilities, making these transformations accessible for both research and industrial applications [13] [15].

Thiophene alkynylation, while synthetically valuable, requires more specialized equipment and reaction conditions, including higher temperature capabilities and careful optimization of catalyst systems [13] [15]. The need for excess alkynylating reagents also impacts the atom economy and cost-effectiveness of thiophene-based synthetic routes [13].

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

238.135765193 g/mol

Monoisotopic Mass

238.135765193 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types